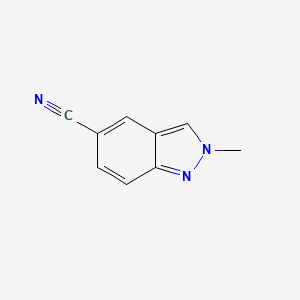

2-Methyl-2H-indazole-5-carbonitrile

Description

Significance of Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netpnrjournal.com Its versatility and the diverse biological responses of its derivatives have made it a focal point of research for decades. austinpublishinggroup.com

Historical Context and Evolution of Indazole Research

The study of indazoles dates back to the work of Emil Fischer, who first described the indazole ring system. pnrjournal.com Initially, research focused on the fundamental synthesis and reactivity of this heterocyclic system. Over the years, the discovery of significant biological activities in indazole-containing compounds spurred a massive wave of research. pnrjournal.comaustinpublishinggroup.com While not commonly found in nature, a few natural indazole alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) have been isolated. pnrjournal.comnih.gov The majority of pharmacologically important indazoles are synthetic. pnrjournal.comaustinpublishinggroup.com The evolution of synthetic methodologies has been a key driver in indazole research, enabling the creation of vast libraries of derivatives for biological screening. nih.gov

Prevalence in Approved and Clinical Drugs

The therapeutic relevance of the indazole scaffold is underscored by its presence in a number of FDA-approved drugs. pnrjournal.combldpharm.com These medications are used to treat a range of conditions, from cancer to chemotherapy-induced nausea. nih.govbldpharm.com The indazole core is a key component in several kinase inhibitors, a class of targeted cancer therapies. nih.gov

Below is a table of some notable drugs containing the indazole scaffold:

| Drug Name | Therapeutic Use |

| Axitinib | Renal cell carcinoma pnrjournal.comnih.gov |

| Pazopanib | Renal cell carcinoma pnrjournal.com |

| Entrectinib | Non-small cell lung cancer pnrjournal.comnih.gov |

| Niraparib | Ovarian, fallopian tube, and peritoneal cancer nih.govnih.gov |

| Granisetron | Chemotherapy-induced nausea and vomiting pnrjournal.comnih.gov |

| Benzydamine | Anti-inflammatory agent pnrjournal.comnih.gov |

The success of these drugs continues to fuel interest in the development of new indazole-based therapeutic agents. researchgate.netrsc.org

Role of Nitrogen-Containing Heterocycles in Bioactive Compounds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs featuring these structural motifs. wisdomlib.orgnih.gov Their prevalence stems from the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for modulating biological activity. nih.gov These heterocycles are integral to the structures of many natural products, including alkaloids, vitamins, and the nucleobases of DNA and RNA. nih.govresearchgate.netmdpi.com The diverse electronic properties and three-dimensional shapes of nitrogen-containing heterocycles allow for the fine-tuning of a molecule's pharmacological profile. mdpi.comijsrtjournal.com

Focus on 2H-Indazole Tautomers and their Research Relevance

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the hydrogen atom on the pyrazole (B372694) ring nitrogen distinguishes these two forms. A third, less common tautomer, 3H-indazole, is also possible. austinpublishinggroup.com

Thermodynamic Stability and Predominance of 1H-Indazole

From a thermodynamic standpoint, the 1H-indazole tautomer is more stable than the 2H-indazole tautomer. nih.govnih.govchemicalbook.com The energy difference between the two is approximately 2.3 to 15 kJ·mol⁻¹. austinpublishinggroup.comchemicalbook.comacs.org This greater stability means that in most conditions, the 1H form is the predominant species. nih.gov The preference for the 1H tautomer has been confirmed by both theoretical calculations and experimental observations. chemicalbook.comacs.org

Importance of 2H-Indazoles in Therapeutic Applications

Despite being the less stable tautomer, the 2H-indazole scaffold is a crucial component in many therapeutically important compounds. researchgate.netresearchgate.net The substitution pattern on the indazole ring can influence the tautomeric equilibrium, and in some cases, the 2H-indazole can be the desired isomer for biological activity. researchgate.netbgu.ac.il The synthesis of specific 2H-indazole derivatives is an active area of research, with various methods developed to selectively produce this isomer. organic-chemistry.org The unique spatial arrangement of substituents on the 2H-indazole ring can lead to different interactions with biological targets compared to the 1H-isomer, sometimes resulting in enhanced potency or selectivity. nih.govresearchgate.net For instance, certain 2H-indazole derivatives have shown significant potential as antimicrobial and anti-inflammatory agents. researchgate.netmdpi.com The development of synthetic strategies that provide access to pure 2H-indazole derivatives is therefore of considerable interest to medicinal chemists. nih.govresearchgate.net

Overview of 2-Methyl-2H-indazole-5-carbonitrile within the Indazole Class

This compound is a specific derivative of the indazole family, distinguished by a methyl group at the 2-position of the indazole ring and a nitrile group at the 5-position. This compound is primarily recognized as a valuable intermediate in organic synthesis.

The core of this compound is the 2H-indazole heterocycle. Its formal name is this compound, and it is identified by the CAS Number 1159511-49-5. achemblock.com The molecular formula of the compound is C9H7N3. achemblock.com

The key structural features include:

A bicyclic system: A benzene (B151609) ring fused to a pyrazole ring.

A methyl group: Attached to one of the nitrogen atoms of the pyrazole ring, specifically at the 2-position.

A nitrile group (-C≡N): Attached to the benzene ring at the 5-position.

These features are encapsulated in its SMILES notation: CN1C=C2C=C(C#N)C=CC2=N1. achemblock.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 1159511-49-5 |

| IUPAC Name | This compound |

This data is compiled from multiple sources. achemblock.comcapotchem.cn

The academic and industrial research trajectory of this compound is primarily centered on its role as a synthetic intermediate. It is often used as a building block for the creation of more complex molecules with potential biological activities.

The presence of the methyl group at the N-2 position directs the regioselectivity of further substitution reactions, making it a predictable and reliable building block in multi-step syntheses. Research involving this compound often falls under the broader umbrella of developing new synthetic methodologies for functionalized indazoles or in the discovery of new bioactive agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOFLALMDZWZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292793 | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-49-5 | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and electronic environment of the protons in the 2-Methyl-2H-indazole-5-carbonitrile molecule. The expected spectrum would show distinct signals for the methyl protons and the aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be critical in confirming the 5-carbonitrile substitution pattern.

Expected ¹H NMR Data Table (Hypothetical)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-CH₃ | --- | s | --- |

| H-3 | --- | s | --- |

| H-4 | --- | d | --- |

| H-6 | --- | dd | --- |

| H-7 | --- | d | --- |

Note: This table is hypothetical and awaits experimental data for validation.

Carbon-13 NMR (¹³C NMR) spectroscopy would provide essential information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments. The chemical shift of the nitrile carbon (C≡N) and the carbons of the indazole ring would be of particular interest.

Expected ¹³C NMR Data Table (Hypothetical)

| Carbon | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | --- |

| C-3 | --- |

| C-3a | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-7a | --- |

| C≡N | --- |

Note: This table is hypothetical and awaits experimental data for validation.

Further NMR studies, such as ¹⁵N NMR, could offer deeper insights into the electronic structure of the indazole ring. The chemical shifts of the two nitrogen atoms (N-1 and N-2) would provide valuable data for confirming the 2H-indazole isomer. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, definitively assigning each signal to its respective atom in the molecule.

The differentiation between the N1 and N2 isomers of substituted indazoles is a critical aspect of their characterization. NMR spectroscopy is a powerful tool for this purpose. Generally, in 2-substituted indazoles, the proton at the 3-position (H-3) is more shielded and appears at a higher field (lower ppm) in the ¹H NMR spectrum compared to the corresponding 1-substituted isomer. Conversely, the H-7 proton in 2-substituted indazoles is often deshielded and appears at a lower field. Similar diagnostic shifts are observed in the ¹³C NMR spectra, allowing for unambiguous assignment of the methyl group to the N-2 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The most prominent and diagnostic absorption band would be that of the nitrile group (C≡N), which typically appears in the region of 2220-2260 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations of the indazole ring.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | --- |

| C-H (Aromatic) | --- |

| C-H (Aliphatic) | --- |

| C=C/C=N (Aromatic Ring) | --- |

Note: This table is hypothetical and awaits experimental data for validation.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₉H₇N₃).

Expected Mass Spectrometry Data (Hypothetical)

| Ion | m/z |

|---|---|

| [M]⁺ | --- |

| [M-HCN]⁺ | --- |

| [M-CH₃]⁺ | --- |

Note: This table is hypothetical and awaits experimental data for validation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed.

Table 3: Illustrative Crystallographic Data for a Related Indazole Derivative (2-Methyl-6-nitro-2H-indazole)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| V (ų) | 767.7 (9) |

| Z | 4 |

Data from a study on a related compound. epoch-labs.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for non-volatile compounds like this compound.

HPLC is a cornerstone technique for determining the purity of a compound. A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A detector, commonly a UV-Vis detector, records the elution of the components over time.

For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by the relative area of the main peak in the chromatogram. Purity levels of ≥95% are commonly required for research-grade chemicals. optibrium.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the confirmation of the identity of a compound in a sample.

In the analysis of this compound, the LC system would separate the compound from any non-volatile impurities. The eluent from the LC column would then be introduced into the mass spectrometer, typically using an ESI source. The MS would provide the mass-to-charge ratio of the eluting compounds, confirming the molecular weight of the target compound and any impurities. LC-MS is frequently used in the synthesis and purification of indazole derivatives to monitor reaction progress and to confirm the identity of the final products. rsc.orgoptibrium.com In the development of analytical methods for novel psychoactive substances, including many indazole derivatives, LC-MS/MS is a key technique for achieving sensitive and specific detection. unipd.it

Table 4: Illustrative LC-MS Parameters for the Analysis of Indazole Derivatives

| Parameter | Value |

|---|---|

| Column | Acquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: This table provides typical parameters based on methods for related compounds. unipd.it

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions. It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. This is achieved by separating the components of a small sample of the reaction mixture on a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel, using a suitable mobile phase.

In the context of the synthesis of this compound, while specific detailed TLC protocols are not extensively documented in publicly available literature, the general principles of chromatography for related indazole derivatives provide a strong basis for its application. For instance, the purification of various 2-aryl-2H-indazoles and C3-cyanomethylated 2H-indazoles is frequently accomplished using column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate and petroleum ether as the mobile phase. rsc.orgacs.org This same system is directly applicable to TLC for reaction monitoring.

By spotting a small amount of the reaction mixture onto a TLC plate and eluting it with an appropriate solvent system (e.g., ethyl acetate/petroleum ether), the separation of the starting materials, the desired product (this compound), and any byproducts can be visualized, typically under UV light. The relative positions of these spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. A complete reaction would ideally show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

The following table provides a hypothetical, yet representative, example of TLC data that could be expected during the synthesis of this compound, based on common practices for related compounds.

| Compound Name | Role in Reaction | Stationary Phase | Mobile Phase (v/v) | Rf Value (Hypothetical) |

| Precursor A | Starting Material | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | 0.60 |

| Precursor B | Starting Material | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | 0.75 |

| This compound | Product | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | 0.45 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules like 2-Methyl-2H-indazole-5-carbonitrile. Calculations are often performed using specific functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to model the molecule's behavior. researchgate.net

Mechanistic Insights into Reaction Pathways

DFT calculations are crucial for understanding the mechanisms of chemical reactions involving indazoles. For instance, theoretical studies have provided clarity on the formation of the 2H-indazole core. Investigations into related reactions, such as the Cadogan and Davis-Beirut reactions, have used DFT to map out potential energy surfaces and identify key intermediates. escholarship.org Computational analysis of the Cadogan reaction, which can produce 2H-indazoles, has examined the energetics of proposed pathways, including cyclization and the potential involvement of nitrene intermediates. escholarship.org These studies help in optimizing reaction conditions and designing new synthetic routes by predicting the most favorable pathways under mild conditions. nih.gov

Prediction of Geometries and Electronic Properties

One of the primary applications of DFT is the optimization of molecular geometry to predict stable conformations, bond lengths, and bond angles. For the 2H-indazole scaffold, DFT can confirm the planarity of the bicyclic system and determine the orientation of the methyl and carbonitrile substituents. These optimized geometries are the foundation for calculating other electronic properties, such as dipole moment and polarizability, which govern the molecule's interaction with its environment.

Table 1: Predicted Geometric Parameters for a Representative Indazole System Note: This table presents typical data for an indazole derivative as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (pyrazole) | ~1.35 Å | |

| N-N (pyrazole) | ~1.33 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| Bond Angle | C-N-N (pyrazole) | ~110° |

| N-N-C (pyrazole) | ~105° |

Analysis of Tautomeric Influence

Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles. The position of the substituent on the nitrogen atom in this compound locks it into the 2H form. However, DFT is essential for studying the relative stabilities of different tautomers in related systems where tautomerization is possible. nih.gov By calculating the total electronic energy of each tautomer, researchers can predict which form is more stable in the gas phase or in different solvents. nih.gov These theoretical insights are vital as the biological activity and chemical reactivity of indazole derivatives can differ significantly between tautomers.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would be expected to show a strong negative potential around the nitrogen atom of the nitrile group and the N1 atom of the pyrazole (B372694) ring, highlighting these as primary sites for hydrogen bonding and other intermolecular interactions. nih.gov The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial in rational drug design for predicting the binding mode and affinity of a ligand.

In a typical molecular docking study, this compound would be docked into the active site of a selected protein target. The simulation would calculate the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-protein complex. Lower binding energies suggest higher affinity. The analysis would also detail the specific non-covalent interactions, such as:

Hydrogen Bonds: Interactions between the nitrogen atoms of the indazole ring or the nitrile group with amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: Interactions involving the methyl group and the benzene (B151609) ring portion of the indazole with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: Aromatic interactions between the indazole ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These interactions are fundamental to the specificity and strength of the binding. However, no published studies provide specific binding affinity data or interaction patterns for this compound with any protein.

The indazole core is a well-known "privileged scaffold" that binds to a variety of protein kinases. nih.govnih.gov Therefore, potential biological targets for this compound would likely include various kinases implicated in cancer and other diseases, such as:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Fibroblast Growth Factor Receptor (FGFR)

Polo-like kinase 4 (PLK4)

A computational approach to identify targets would involve reverse docking, where the compound is screened against a large library of protein structures to find potential binding partners. Without such studies, the specific biological targets for this compound remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

To perform a QSAR analysis, a dataset of structurally similar compounds with experimentally measured biological activity is required.

2D-QSAR: This method correlates biological activity with 2D descriptors like molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR: This more advanced method uses 3D descriptors derived from the molecule's spatial arrangement. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D grid maps of steric and electrostatic fields. These maps highlight regions where modifications to the chemical structure would likely increase or decrease biological activity.

No QSAR models that specifically include this compound have been published, preventing an analysis of its contribution to any modeled activity.

A QSAR model would allow for the correlation of specific structural features of this compound with a biological outcome. For instance, the model could quantify the impact of:

The nitrile group at the 5-position, which acts as a hydrogen bond acceptor.

The methyl group at the N2 position of the indazole ring, which influences the electronic properties and orientation of the molecule within a binding pocket.

Without a relevant QSAR study, it is not possible to quantitatively describe how these attributes would influence the compound's potential biological activity.

Molecular Dynamics Simulations for Ligand Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the ligand's binding mode as predicted by docking. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Interaction Fingerprints: Tracks the persistence of specific ligand-protein contacts (e.g., hydrogen bonds) throughout the simulation.

There are no published MD simulation studies for this compound to confirm its binding stability with any potential protein target.

In Silico Pharmacokinetic Profiling

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, excretion, and potential toxicity (ADMET). In silico ADMET profiling provides crucial insights into how a compound is likely to behave in a biological system. While specific experimental ADMET data for this compound is not extensively available in public literature, we can infer its likely properties based on computational models and studies of analogous indazole structures, which are prevalent in medicinal chemistry, particularly as kinase inhibitors. biotech-asia.orgnih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Computational tools like pkCSM and SwissADME are frequently employed to predict the ADMET properties of novel chemical entities. uq.edu.auswissadme.ch These platforms utilize vast datasets of known drug molecules to build predictive models based on a compound's structure.

Absorption: For a drug to be effective orally, it must be readily absorbed from the gastrointestinal tract. Key predictors for absorption include water solubility, intestinal absorption, and Caco-2 cell permeability. Indazole derivatives, as a class, often exhibit favorable absorption characteristics.

Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. Important parameters for distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. The predicted BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: The biotransformation of drugs, primarily in the liver by cytochrome P450 (CYP) enzymes, is a critical determinant of their half-life and potential for drug-drug interactions. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound itself might inhibit these enzymes.

Excretion: The final step in a drug's journey is its elimination from the body, typically via the kidneys. Renal clearance is a key parameter in assessing excretion.

Toxicity: Early prediction of potential toxicity is paramount in drug development. Computational models can screen for various toxicological endpoints, including hepatotoxicity (liver damage) and cardiotoxicity (damage to the heart, often assessed by hERG inhibition).

A representative in silico ADMET profile for a compound like this compound, based on general characteristics of similar small molecules, is presented in Table 1.

Table 1: Representative In Silico ADMET Predictions

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability |

| Human Intestinal Absorption | >80% | Well absorbed |

| Distribution | ||

| Plasma Protein Binding (PPB) | >90% | High |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Can cross the BBB |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of interaction |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance (log ml/min/kg) | 0.5 | Moderate renal clearance |

| Toxicity | ||

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: The data in this table is illustrative and based on general predictions for similar chemical structures. Specific experimental validation is required for this compound.

Drug-Likeness Prediction

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability and metabolic stability. Several rule-based filters are used to predict drug-likeness, with Lipinski's Rule of Five being the most well-known. These rules are based on the observation that most orally administered drugs have a certain range of physicochemical properties.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

Other important descriptors for drug-likeness include the topological polar surface area (TPSA), which is a good indicator of a drug's transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Based on its chemical structure (C9H7N3), this compound is expected to comply with Lipinski's Rule of Five and exhibit favorable drug-like properties. A summary of its predicted drug-likeness parameters is provided in Table 2.

Table 2: Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule |

|---|---|---|

| Molecular Weight | 157.18 g/mol | < 500 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| logP | 1.8-2.2 (estimated) | ≤ 5 |

| Topological Polar Surface Area (TPSA) | 51.9 Ų |

Note: The logP value is an estimation based on its chemical structure. The values indicate a high probability of good oral bioavailability.

Advanced Research in Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For indazole derivatives, SAR studies have provided valuable insights into how different substituents on the indazole core influence their therapeutic properties.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system. nih.gov SAR studies have revealed that modifications at various positions can significantly impact potency and selectivity towards specific biological targets.

For instance, in the context of kinase inhibition, substitutions at the C3, C5, and N1 positions of the indazole ring have been extensively explored. nih.govnih.gov The introduction of different functional groups can alter the compound's binding affinity to the ATP-binding pocket of kinases, thereby modulating its inhibitory activity. tandfonline.com Studies have shown that the addition of a methyl group at the 5-position of the indazole ring can sometimes lead to lower activity compared to methoxy derivatives, highlighting the importance of this group for high potency. nih.gov

Furthermore, the substitution pattern on aryl groups attached to the indazole core is critical. For example, in a series of 1H-indazole-based derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), the substitution of a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity. nih.gov This suggests that the steric and electronic properties of the substituents play a key role in the interaction with the target protein.

The regiochemistry of linkers, such as an amide group, has also been shown to be critical. In the development of indazole-3-carboxamides as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for the inhibition of calcium influx, while the reverse amide isomer was inactive. nih.gov

While specific SAR studies focusing exclusively on "2-Methyl-2H-indazole-5-carbonitrile" are not extensively detailed in the provided search results, general principles from related indazole derivatives can provide insights.

The 5-carbonitrile group is an electron-withdrawing group. In medicinal chemistry, the introduction of a nitrile group can influence a compound's metabolic stability, membrane permeability, and binding interactions. For pyrimidine-5-carbonitrile derivatives, the carbonitrile group has been a part of structures investigated as COX-2 inhibitors with anticancer potential. nih.govresearchgate.net The electronic properties of such groups can be crucial for interactions with the active site of target enzymes. While the direct impact of a 5-carbonitrile group on the biological activity of 2-methyl-2H-indazole is not explicitly detailed, its electron-withdrawing nature would significantly alter the electronic distribution of the indazole ring, potentially influencing its interactions with biological targets.

Targeted Therapeutic Areas for Indazole Derivatives

The diverse biological activities of indazole derivatives have led to their investigation in various therapeutic areas, with a significant focus on oncology. nih.govnih.govresearchgate.net

Indazole-containing compounds are prominent in cancer research, with several approved drugs and numerous candidates in clinical trials. nih.govmdpi.com Their anti-tumor effects are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry for its ability to bind to multiple biological targets with high affinity. pnrjournal.com This has led to the development of indazole derivatives as potent anti-cancer agents. For example, pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. wikipedia.org

Table 1: Examples of Indazole Derivatives in Oncology

| Compound | Target(s) | Therapeutic Application |

| Pazopanib | VEGFR, PDGFR, c-KIT, FGFR | Renal Cell Carcinoma, Soft Tissue Sarcoma wikipedia.org |

| Axitinib | VEGFR | Renal Cell Carcinoma nih.gov |

| Niraparib | PARP | Ovarian, Fallopian Tube, Peritoneal Cancer nih.gov |

| Entrectinib | ALK, ROS1, TRK | NSCLC, Solid Tumors nih.gov |

Oncology and Anti-tumor Agents

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Indazole derivatives have emerged as a significant class of kinase inhibitors, targeting a wide range of kinases involved in oncogenesis. nih.govrsc.org

Tyrosine Threonine Kinase (TTK): Computational studies, including molecular docking and QSAR analysis, have guided the design of indazole derivatives as potent inhibitors of Tyrosine Threonine Kinase (TTK). longdom.orglongdom.org

Fibroblast Growth Factor Receptor (FGFR): Indazole-based derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers. nih.govnih.gov Erdafitinib, a pan-FGFR inhibitor, is an example of a successful drug in this class. nih.gov

Cyclin-Dependent Kinase 8/19 (CDK8/19): Research into indazole derivatives has also extended to the inhibition of CDK8 and CDK19, which are involved in transcriptional regulation and have been identified as potential cancer targets.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The ERK signaling pathway is a key pathway in cancer, and indazole derivatives have been investigated as inhibitors of its components.

Aurora Kinases: Indazole derivatives have been explored as inhibitors of Aurora kinases, which are essential for cell division and are often overexpressed in tumors. researchgate.net

Anaplastic Lymphoma Kinase (ALK): Entrectinib is an indazole derivative that shows high activity against anaplastic lymphoma kinase (ALK). nih.gov

Table 2: Indazole Derivatives as Kinase Inhibitors

| Kinase Target | Example Indazole Derivative Class | Reference |

| TTK | Indazole Derivatives | longdom.orglongdom.org |

| FGFR | 1H-indazole-based derivatives | nih.govnih.gov |

| ALK | 3-aminoindazole derivatives (e.g., Entrectinib) | nih.gov |

Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Indazole derivatives have demonstrated potent anti-angiogenic properties, primarily through the inhibition of key signaling pathways involved in this process. nih.gov

One of the main targets for angiogenesis inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Several indazole-based compounds have been designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.gov For example, the indazole derivative YD-3 has been shown to specifically inhibit thrombin-induced angiogenesis. nih.gov Pazopanib also exerts its anti-cancer effects in part by inhibiting VEGFR and thus limiting angiogenesis. wikipedia.org

Anti-inflammatory Agents

The indazole structure is a foundational component in several compounds known for their anti-inflammatory properties. nih.govresearchgate.net Infectious diseases are often linked with an inflammatory response, making dual-action compounds particularly valuable. mdpi.com Research has confirmed that indazole and its derivatives possess marked anti-inflammatory activity, potentially through interactions with key inflammatory mediators. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Specifically, selective inhibition of COX-2 is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

There is no specific information regarding the COX-2 inhibitory activity of this compound. However, the indazole scaffold has been utilized in the design of selective COX-2 inhibitors. mdpi.comnih.gov Studies have synthesized and evaluated series of indazole derivatives that show a moderate to powerful selectivity profile for inhibiting the COX-2 enzyme. nih.gov This line of research suggests that the indazole core can be effectively modified to create potent and selective anti-inflammatory agents. mdpi.com

Antimicrobial and Anti-infective Agents

Indazole and its derivatives are recognized as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects. researchgate.netnih.govcbijournal.com The electron-rich indazole nucleus is a key feature in compounds designed to combat bacterial, fungal, and protozoal infections. researchgate.netmdpi.com

While specific antibacterial tests for this compound are not reported, the general class of indazole derivatives has demonstrated activity against various bacterial strains. nih.govresearchgate.net Studies have reported the synthesis of N-methyl-3-aryl indazoles that show dominance against bacterial strains like Escherichia coli. researchgate.netnih.gov Other research has focused on synthesizing novel indazole derivatives and testing them against a panel of bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. nih.gov The results often indicate that specific substitutions on the indazole ring are crucial for potent antibacterial activity. nih.gov

| Bacterial Species | Gram Stain | Activity Noted for Indazole Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Yes | nih.govresearchgate.net |

| Escherichia coli | Negative | Yes | researchgate.netnih.govresearchgate.net |

| Pseudomonas aeruginosa | Negative | Yes | ijmh.org |

Antifungal Activity (e.g., against Candida albicans, Rhizopus oryzae)

The indazole nucleus is a feature in various synthetic compounds that possess a wide range of pharmacological activities, including antifungal properties. nih.govnih.gov Research into a series of 2H-indazole derivatives has shown activity against selected yeast pathogens. pnrjournal.com Specifically, certain 2,3-diphenyl-2H-indazole compounds were found to inhibit the in vitro growth of Candida albicans and Candida glabrata. nih.gov Another study noted that a series of N-methyl-3-aryl indazoles showed activity against a strain of Candida albicans.

Despite these findings for the broader class of indazole derivatives, specific studies detailing the antifungal activity of This compound against Candida albicans or Rhizopus oryzae are not present in the reviewed scientific literature. The existing research focuses on other substitution patterns on the indazole core.

Table 1: Antifungal Activity of Select Indazole Derivatives

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | In vitro growth inhibition |

| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | In vitro growth inhibition |

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Several studies have highlighted the potential of 2H-indazole derivatives as potent antiprotozoal agents. pnrjournal.comnih.gov Synthetic derivatives have been screened against intestinal and vaginal protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.com Biological evaluations revealed that many of the tested 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives exhibited significant activity, in some cases demonstrating greater potency than metronidazole, a standard drug for these infections. nih.gov The research suggests that these compounds are promising leads for the development of new antiprotozoal drugs.

However, the existing literature primarily focuses on 2-phenyl and 2,3-diphenyl substituted indazoles. There is currently no specific published data on the in vitro or in vivo antiprotozoal activity of This compound against Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis.

Table 2: Antiprotozoal Activity of Select 2H-Indazole Derivatives

| Compound Class | Protozoan | Potency Compared to Metronidazole |

|---|---|---|

| 2-phenyl-2H-indazole derivatives | Giardia intestinalis | Often more potent |

| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica | Often more potent |

| 2-phenyl-2H-indazole derivatives | Trichomonas vaginalis | Often more potent |

| 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis | Often more potent |

| 2,3-diphenyl-2H-indazole derivatives | Entamoeba histolytica | Often more potent |

Anti-HIV Activity

The indazole scaffold is recognized for its broad biological potential, and reviews of its medicinal chemistry applications often list anti-HIV as a possible activity. nih.govnih.gov This suggests that the structural features of indazole derivatives may be suitable for designing inhibitors of HIV-related targets. General reviews have noted that indole and indazole derivatives can possess antiviral properties. longdom.org

While the potential for this class of compounds exists, dedicated research on the anti-HIV properties of indazole derivatives is less common than for other activities. Crucially, no specific studies or data concerning the anti-HIV activity of This compound have been reported in the available scientific literature.

Cardiovascular Diseases

Indazole derivatives have been investigated for their effects on the cardiovascular system, with research pointing to potential applications in treating conditions like arrhythmia and hypertension.

The diverse pharmacological profile of the indazole nucleus includes potential antiarrhythmic effects. nih.govmdpi.com This has led to the inclusion of the indazole scaffold in the design of molecules targeting cardiovascular diseases.

Despite this general recognition, specific research focusing on the antiarrhythmic properties of indazole derivatives is limited. At present, there are no published studies evaluating the efficacy of This compound as an antiarrhythmic agent.

The potential of indazole derivatives as antihypertensive agents has been noted in several reviews of their biological activities. nih.govlongdom.org The structural characteristics of the indazole ring system make it a candidate for interacting with biological receptors involved in the regulation of blood pressure.

While the broader chemical class is considered promising, specific experimental data on the antihypertensive effects of This compound is not available in the current scientific literature.

Central Nervous System (CNS) Activity

Recent research has explored the application of indazole-based compounds for activity within the central nervous system. evitachem.com Studies have described CNS-penetrating indazole scaffolds that act as potent inhibitors of the NLRP3 inflammasome, a target relevant to neuroinflammatory conditions. mdpi.com Furthermore, patent literature discloses novel indazole derivatives being developed as serotonergic psychedelic agents for treating mental illness and CNS disorders, targeting receptors such as 5-HT1A. evitachem.com

These findings highlight the potential of the indazole core structure to serve as a foundation for CNS-active drugs. However, there is no specific research in the available literature that details the central nervous system activity of This compound .

Antipsychotic Agents

There is currently a lack of specific research data directly implicating This compound as an antipsychotic agent. While the broader class of nitrogen-containing heterocyclic compounds is of interest in neuroscience, dedicated studies on this particular molecule for antipsychotic activity are not available in the reviewed scientific literature.

Antidepressant Agents

Similarly, the potential of This compound as an antidepressant agent has not been specifically reported. The diverse pharmacological activities of indazole derivatives suggest a potential for interaction with the central nervous system, but targeted research into this compound for mood disorders is yet to be published.

Antioxidant Activity

The antioxidant potential of This compound has not been a specific focus of published studies. While some indazole derivatives have been investigated for their ability to mitigate oxidative stress, there is no direct evidence to characterize the antioxidant profile of this particular nitrile-substituted compound.

Other Biological Activities

Limited research has been conducted on the other potential biological activities of This compound . There are no specific studies identifying it as an agent with anti-fertility, anti-emetic, or anti-rheumatoid arthritis properties. The anti-emetic drug Granisetron, for example, contains an indazole moiety, but it is structurally distinct from this compound bohrium.com.

Mechanisms of Biological Action for Indazole Derivatives

The biological activities of indazole derivatives are diverse and depend on their specific molecular structures and substitutions. These compounds can interact with various biological targets, leading to a range of pharmacological effects.

Molecular Targets and Pathways

Indazole derivatives have been shown to target a variety of molecular entities, playing roles in signaling pathways crucial for cell function and disease progression. A key area of investigation for indazole-containing compounds is in the realm of protein kinase inhibition. For instance, certain indazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases such as VEGFR-2, which are pivotal in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. By blocking the activity of these kinases, such compounds can inhibit cell proliferation and angiogenesis bohrium.com.

Other molecular targets for indazole derivatives include enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX) enzymes bohrium.com. Additionally, some indazoles have been found to interact with components of the bacterial DNA replication machinery, specifically DNA gyrase, indicating their potential as antibacterial agents nih.gov. The diversity of these targets highlights the chemical versatility of the indazole scaffold.

Enzyme Inhibition

The indazole nucleus serves as a scaffold for the design of numerous enzyme inhibitors. The specific substitutions on the indazole ring system dictate the target enzyme and the potency of inhibition.

A significant body of research has focused on the development of indazole derivatives as kinase inhibitors. For example, Pazopanib, an anticancer agent, functions as a multi-targeted tyrosine kinase inhibitor wikipedia.org. Other indazole-based compounds have been designed to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and extracellular signal-regulated kinases (ERK), which are involved in cell signaling pathways that are often dysregulated in cancer nih.gov.

Furthermore, some indazole derivatives have been investigated for their ability to inhibit other classes of enzymes. For instance, studies have explored their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease monash.eduresearchgate.net. Lactoperoxidase and human serum paraoxonase 1 are other enzymes that have been shown to be inhibited by certain indazole compounds taylorandfrancis.com. The ability of indazole derivatives to inhibit bacterial DNA gyrase underscores their potential in developing new antibacterial drugs nih.gov.

The following table provides a summary of enzyme inhibition by various indazole derivatives, illustrating the broad range of molecular targets for this class of compounds.

| Enzyme Target | Therapeutic Area | Example Indazole Derivative Class | Reference |

| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Cancer | Pazopanib | bohrium.comwikipedia.org |

| Cyclooxygenase (COX) | Inflammation, Pain | General Indazole Derivatives | bohrium.com |

| Bacterial DNA Gyrase B | Bacterial Infections | Thiazolylindazoles | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | 3-substituted 1H-indazoles | nih.gov |

| Extracellular signal-regulated kinases (ERK) | Cancer | 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 5-substituted indazole derivatives | monash.eduresearchgate.net |

| Lactoperoxidase | Antimicrobial Research | Halogenated 1H-indazoles | taylorandfrancis.com |

| Human Serum Paraoxonase 1 | Antioxidant Research | General Indazole Derivatives | taylorandfrancis.com |

Receptor Interactions

The therapeutic effects of indazole derivatives are often rooted in their precise interactions with biological receptors, particularly protein kinases. The 2H-indazole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Indazole-based compounds have been successfully developed as inhibitors of both tyrosine kinases and serine/threonine kinases. A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor that includes a 2,3-dimethyl-2H-indazole moiety. It selectively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby blocking their activity. This inhibitory action prevents the downstream signaling cascades that drive cell proliferation and survival.

Key receptor targets for indazole-based therapeutics include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis.

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.

Tyrosine-protein kinase kit (c-Kit): A receptor tyrosine kinase implicated in various cancers.

Tie-2 and EphB4: Other receptor tyrosine kinases involved in angiogenic pathways.

The structural characteristics of the indazole ring allow it to form key hydrogen bonds and hydrophobic interactions within the kinase domain, making it a privileged scaffold for designing targeted inhibitors.

Table 1: Examples of Receptor Interactions for Indazole Derivatives

| Compound/Class | Receptor Target(s) | Type of Interaction | Reference |

|---|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Multi-targeted Tyrosine Kinase Inhibitor | |

| Indazole Derivative 133 | VEGFR-2, Tie-2, EphB4 | Multi-target RTK Inhibitor |

Impact on Cellular Processes (e.g., angiogenesis, inflammation)

By modulating the activity of key receptors, 2H-indazole derivatives can exert significant influence over complex cellular processes.

Angiogenesis: This process, the formation of new blood vessels, is critical for tumor growth and metastasis. Many indazole-based compounds, including Pazopanib, are potent anti-angiogenic agents. By inhibiting VEGFRs, these compounds block the signaling pathways initiated by vascular endothelial growth factor (VEGF). This leads to a reduction in the proliferation and migration of endothelial cells, ultimately suppressing the formation of the blood vessels necessary to supply tumors with nutrients and oxygen.

Inflammation: The inflammatory response is mediated by enzymes such as cyclooxygenase-2 (COX-2). Certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have been shown to possess anti-inflammatory potential through the inhibition of COX-2. By blocking this enzyme, these compounds can interfere with the production of prostaglandins, which are key mediators of inflammation. This suggests a role for the 2H-indazole scaffold in developing agents for inflammatory conditions.

Cell Proliferation: The primary mechanism by which indazole-based kinase inhibitors combat cancer is by directly halting uncontrolled cell proliferation. By blocking the activity of growth factor receptors on cancer cells, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death), thereby inhibiting tumor growth.

Preclinical and Clinical Evaluation Considerations

The development of therapeutics based on the 2H-indazole scaffold involves rigorous preclinical evaluation to establish proof-of-concept and assess potential efficacy before any clinical investigation.

In Vitro Studies (e.g., cell lines, enzyme assays)

Initial preclinical evaluation relies heavily on in vitro studies to characterize the biological activity of new compounds at the molecular and cellular levels.

Enzyme Assays: These assays are fundamental for determining the potency of indazole derivatives as kinase inhibitors. Researchers measure the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a compound needed to inhibit the activity of a specific enzyme by 50%. For instance, one multi-target indazole derivative (133 ) demonstrated potent inhibition with IC₅₀ values of 3.45 nM for VEGFR-2, 2.13 nM for Tie-2, and 4.71 nM for EphB4.

Cell Line Studies: Human cancer cell lines are indispensable tools for assessing the anti-proliferative effects of these compounds. A variety of cell lines are used to represent different cancer types, such as breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (Caco-2). Studies on such cell lines allow researchers to determine a compound's ability to inhibit cancer cell growth and to investigate its effects on cellular viability. Cytotoxicity assays are also performed on non-cancerous cell lines, like the human keratinocyte line HaCaT, to gain insight into the compound's selectivity for cancer cells.

Table 2: Cell Lines Used in the Evaluation of Indazole Derivatives

| Cell Line | Cancer/Tissue Type | Purpose of Study | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Anti-proliferative potential | |

| A549 | Lung Cancer | Anti-proliferative potential | |

| Caco-2 | Colorectal Cancer | Anti-proliferative potential | |

| HeLa | Cervical Cancer | Cytotoxicity assessment |

In Vivo Studies in Animal Models

Compounds that show promise in in vitro studies are advanced to in vivo testing using animal models, which is a critical step to understand their physiological effects in a whole living system. For anticancer agents based on the indazole scaffold, these studies typically involve xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the investigational compound to evaluate its ability to inhibit tumor growth, providing crucial data on efficacy.

Translational Research and Future Directions for Indazole-Based Therapeutics

Translational research aims to bridge the gap between basic scientific discoveries in the laboratory and their application in clinical practice to improve health outcomes. The development of indazole-based drugs like Pazopanib is a successful example of this "bench-to-bedside" approach.

The future for therapeutics derived from the 2H-indazole scaffold remains promising. Key areas for future research include:

Design of Novel Derivatives: Ongoing efforts focus on synthesizing new indazole derivatives with enhanced potency and greater selectivity for specific kinase targets. This could lead to more effective treatments with fewer side effects.

Overcoming Drug Resistance: A significant challenge in cancer therapy is the development of resistance to targeted agents. Future research will explore new indazole-based compounds or combination therapies to address these resistance mechanisms.

Expansion to Other Diseases: While oncology has been the primary focus, the demonstrated anti-inflammatory and antimicrobial activities of some indazole derivatives suggest their potential application in a broader range of diseases. Further investigation into these areas could yield new therapeutic agents for various infectious and inflammatory conditions.

The versatility and favorable pharmacological properties of the 2H-indazole nucleus ensure that it will continue to be a valuable and actively investigated scaffold in the quest for novel therapeutics.

Conclusion and Future Perspectives

Unexplored Avenues and Research Gaps

The lack of specific research on 2-Methyl-2H-indazole-5-carbonitrile presents a significant research gap. Key areas that remain completely unexplored include:

Synthesis: There are no published, optimized, and characterized synthetic routes specifically for this compound. While general methods for the synthesis of 2H-indazoles exist, their applicability and efficiency for this particular isomer have not been documented. google.comorganic-chemistry.org

Chemical Reactivity: The reactivity of the nitrile group and the indazole ring in this specific isomeric form is unknown. Studies on its stability, susceptibility to nucleophilic or electrophilic attack, and its potential for various chemical transformations are needed.

Biological Activity: The compound has not been screened for any biological activity. Its potential as an inhibitor of kinases, a common target for indazole derivatives, or its activity against other therapeutic targets remains to be investigated. nih.govuni-saarland.deed.ac.uk

Structure-Activity Relationships (SAR): Without any biological data, no SAR studies can be conducted. Understanding how the specific placement of the methyl and nitrile groups on the 2H-indazole core influences biological activity is a crucial area for future research.

Potential for Novel Drug Development and Therapeutic Innovation

The indazole scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives having been investigated for a wide range of therapeutic applications. nih.gov The proven success of indazole-based drugs suggests that novel derivatives, such as this compound, hold untapped potential.

Given the prevalence of indazoles as kinase inhibitors, a primary avenue of investigation for this compound would be in the realm of oncology and inflammatory diseases. uni-saarland.denih.goved.ac.uk The nitrile functionality could be chemically modified to introduce various pharmacophoric groups, allowing for the generation of a library of novel compounds for high-throughput screening against a panel of kinases or other relevant biological targets.

Furthermore, the unique electronic and steric properties conferred by the 2-methyl and 5-carbonitrile substitution pattern could lead to unexpected biological activities or improved selectivity for specific targets compared to other indazole isomers. The development of efficient synthetic routes to this compound would be the first critical step in unlocking its therapeutic potential.

Interdisciplinary Approaches in Indazole Research

The future exploration of this compound and the broader class of indazole derivatives would greatly benefit from interdisciplinary approaches.

Computational Chemistry and Organic Synthesis: Computational modeling could be employed to predict the reactivity and potential biological targets of this compound, guiding synthetic efforts towards the most promising derivatives. This synergy can streamline the drug discovery process by prioritizing compounds with a higher likelihood of success.

Chemical Biology and High-Throughput Screening: The development of robust synthetic methods would enable the creation of diverse chemical libraries based on the this compound scaffold. These libraries could then be screened against a wide range of biological targets using high-throughput screening technologies to identify novel hits for various diseases.

Structural Biology and Medicinal Chemistry: Should any biologically active compounds be identified, structural biology techniques such as X-ray crystallography could be used to elucidate their binding mode to the target protein. This information is invaluable for medicinal chemists to design more potent and selective second-generation inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.